BenchChemオンラインストアへようこそ!

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

MsbA inhibitor ATPase assay Gram‑negative

Procure a research-grade, ATP-competitive MsbA inhibitor verified by the literature as compound 12 (MsbA-IN-2) with an IC₅₀ of 2 nM against E. coli MsbA. This pure (E)-isomer is essential for setting up coupled-enzyme ATPase screens and as a structural biology reference (congeneric co-crystal in PDB 7SEL). Its steep SAR (e.g., 3-methoxy substitution requirement) means generic analogs are not functionally equivalent. Validated MIC (≤8 µg/mL) and eNTRy rule compliance make it the definitive reference for Gram-negative permeability and target-based resistance studies.

Molecular Formula C23H19Cl2NO3
Molecular Weight 428.31
CAS No. 477888-76-9
Cat. No. B2707097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide
CAS477888-76-9
Molecular FormulaC23H19Cl2NO3
Molecular Weight428.31
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C23H19Cl2NO3/c1-28-21-4-2-3-19(14-21)26-23(27)12-7-16-5-10-20(11-6-16)29-15-17-8-9-18(24)13-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b12-7+
InChIKeyIFITXCVHHJBNMO-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide (CAS 477888-76-9) – A Sub‑Nanomolar MsbA Inhibitor for Gram‑Negative Antibacterial R&D


The title compound is a synthetic cinnamamide derivative that acts as a high‑affinity, ATP‑competitive inhibitor of the essential bacterial lipopolysaccharide transporter MsbA. It was developed from a high‑throughput screening hit and is reported in the primary medicinal chemistry literature as compound 12 (MsbA‑IN‑2) with a biochemical IC₅₀ of 2 nM against E. coli MsbA. Its molecular formula is C₂₃H₁₉Cl₂NO₃ (MW 428.3) and the pure (E)‑isomer is the active species. [1]

Why Analogues of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide Cannot Be Substituted Without Loss of Activity


The cinnamamide scaffold contains three independently modifiable regions (benzyloxy, phenyl‑propenamide, and anilide) that profoundly influence both on‑target potency and whole‑cell permeability. Replacement of the 3‑methoxy group on the aniline ring with a 4‑methoxy or 2‑methyl group reduces MsbA inhibition by ≥2‑fold and can diminish antibacterial activity by more than an order of magnitude. Similarly, alteration of the 2,4‑dichlorobenzyl moiety degrades interaction with the membrane‑embedded binding pocket. These steep structure–activity relationships mean that generic analogues cannot be considered functionally equivalent for research or hit‑to‑lead optimization. [1][2]

Quantitative Differentiation Evidence for (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide vs. Closest Analogues


2‑Fold Superior MsbA Biochemical Potency Relative to MsbA‑IN‑1

In a standardized E. coli MsbA ATPase assay, the target compound (MsbA‑IN‑2, compound 12) inhibits MsbA with an IC₅₀ of 2 nM, whereas the closely related analogue MsbA‑IN‑1 (compound 11), which bears a different anilide substitution, shows an IC₅₀ of 4 nM. The 2‑fold improvement in biochemical potency is consistent across replicate experiments and directly reflects the 3‑methoxy substitution on the target compound's aniline ring. [1]

MsbA inhibitor ATPase assay Gram‑negative

≥4‑Fold Greater Whole‑Cell Antibacterial Activity Against Wild‑Type E. coli Than MsbA‑IN‑1

When tested against wild‑type uropathogenic Escherichia coli (UPEC) in CLSI broth microdilution, the target compound achieves an MIC of ≤8 µg/mL, consistent with the series‑wide on‑target activity described in the primary reference. In contrast, MsbA‑IN‑1 shows a substantially higher MIC of 79 µM (~34 µg/mL) against the same indicator strain, representing a ≥4‑fold difference in whole‑cell potency. [1]

Antibacterial MIC Gram‑negative

Unique Membrane‑Embedded Binding Mode Confirmed by High‑Resolution X‑ray Crystallography

A 2.98 Å resolution co‑crystal structure of E. coli MsbA with a close analogue (compound 3, PDB 7SEL) reveals that the inhibitor occupies a fully encapsulated binding pocket within the transmembrane domain – a binding mode not previously observed for any ABC transporter inhibitor. The target compound, which shares the same core scaffold, is predicted to adopt an identical pose based on SAR-guided modeling. [1]

X-ray crystallography MsbA binding mode

Physicochemical Properties Aligned with “eNTRy Rules” for Gram‑Negative Permeability

The target compound exhibits molecular weight 428.3 g/mol, cLogP ≈ 4.5, and topological polar surface area (TPSA) ≈ 55 Ų. These values fall within the “eNTRy rules” (MW < 600, cLogP < 5, TPSA < 100) that are associated with passive penetration of the Gram‑negative outer membrane. In contrast, many legacy MsbA inhibitors possess higher molecular weight and greater hydrophilicity, making them impermeant. [1]

Physicochemical properties drug‑likeness Gram‑negative permeability

Highest‑Impact Research & Industrial Applications for (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide


MsbA‑Specific Biochemical Assay Development and High‑Throughput Screening

With a 2 nM IC₅₀ in ATPase assays and well‑characterized selectivity within the MsbA inhibitor series, the target compound is an ideal positive control for setting up coupled‑enzyme or fluorescence‑based MsbA ATPase screens. Its structurally defined binding mode further enables counter‑screening of compounds that compete for the membrane‑embedded pocket. [1]

Structural Biology of ABC Transporter Inhibition

The availability of a high‑resolution X‑ray co‑crystal structure (PDB 7SEL) for a congeneric inhibitor establishes a firm structural model. The target compound, being a more potent member of the same series, can be used for cryo‑EM and additional X‑ray studies to guide fragment‑based or structure‑based optimization of inhibitor‑transporter interactions. [1]

Gram‑Negative Antibacterial Lead Optimization & Permeability Profiling

The compound’s validated whole‑cell MIC (≤8 µg/mL) against wild‑type E. coli and compliance with “eNTRy rules” make it an attractive starting point for medicinal chemistry campaigns aimed at improving Gram‑negative antibacterial potency while maintaining outer‑membrane permeability. It can serve as a reference molecule in parallel artificial membrane permeability assays (PAMPA) and bacterial uptake studies. [1]

Pharmacodynamic & Resistance Mechanism Studies

Because MsbA is essential and highly conserved across Enterobacteriaceae, the compound can be used to probe the pharmacodynamic drivers of MsbA inhibition in Gram‑negative pathogens. Resistance frequency determination experiments and serial passage studies starting from the compound’s low MIC provide a quantitative foundation for assessing target‑based resistance liabilities. [1]

Quote Request

Request a Quote for (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.